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Compound of Interest

Compound Name: AZ13705339

Cat. No.: B10795839 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the p21-activated kinase 1

(PAK1) inhibitor, AZ13705339. It is intended to serve as a core resource for researchers,

scientists, and professionals in drug development, offering detailed data on its selectivity,

experimental protocols for its characterization, and visualizations of its biological context and

experimental assessment.

Core Data Summary
AZ13705339 is a potent and highly selective inhibitor of PAK1.[1] Its inhibitory activity has been

quantified through various biochemical and cellular assays, demonstrating low nanomolar

potency against its primary target.

Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) of AZ13705339 has been determined for

several PAK isoforms, highlighting its selectivity for PAK1.
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Kinase IC50 (nM)

PAK1 0.33[2][3][4]

pPAK1 (cellular) 59[2][4]

PAK2 6[3]

PAK4 2600[3]

Binding Affinity (Kd)
The dissociation constant (Kd) provides a measure of the binding affinity of AZ13705339 to its

target kinases.

Kinase Kd (nM)

PAK1 0.28[2][4]

PAK2 0.32[2][4]

Kinome Selectivity Profile
A kinome scan of AZ13705339 against a panel of 125 kinases at a concentration of 100 nM

revealed a high degree of selectivity. Only eight kinases exhibited greater than 80% inhibition.

[5] The IC50 values for these off-target kinases were subsequently determined.

Kinase % Inhibition @ 100 nM IC50 (nM)

PAK1 >80% 0.33

PAK2 >80% 6

Src >80% -

Other Src-family kinases >80% -

KDR - -

FGFR1 - -
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Note: Specific percentage inhibition and IC50 values for all eight kinases were not fully detailed

in the provided search results. The table reflects the available information.

Experimental Protocols
The following section details the methodologies for key experiments used to characterize the

activity of AZ13705339.

Biochemical Kinase Assay (Z'-LYTE™ FRET Assay)
This protocol describes a common method for determining the in vitro inhibitory activity of

compounds against PAK1 and PAK2.

Objective: To measure the enzymatic activity of PAK1 and PAK2 and determine the IC50 value

of an inhibitor.

Materials:

Recombinant human PAK1 (kinase domain) or PAK2 (full length)

FRET peptide substrate (e.g., Ser/Thr19 labeled with Coumarin and Fluorescein)

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

ATP solution

Test compound (e.g., AZ13705339) serially diluted

Z'-LYTE™ Development Reagent

384-well plates (black, polypropylene)

Plate reader capable of measuring fluorescence resonance energy transfer (FRET)

Procedure:

Enzyme and Substrate Preparation: Prepare a solution of the PAK enzyme and the FRET

peptide substrate in the assay buffer.
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Compound Pre-incubation: In a 384-well plate, add the enzyme/substrate solution to wells

containing the serially diluted test compound. Incubate for a specified period (e.g., 10

minutes) at room temperature to allow the compound to bind to the enzyme.

Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP in assay buffer to

each well. The final ATP concentration should be at or near the Km for the respective

enzyme.

Reaction Incubation: Incubate the reaction mixture for a defined period (e.g., 60 minutes) at

room temperature to allow for substrate phosphorylation.

Reaction Quenching and Development: Stop the reaction and develop the signal by adding

Z'-LYTE™ Development Reagent to each well. This reagent contains a site-specific protease

that cleaves the unphosphorylated FRET peptide, disrupting FRET.

Signal Detection: After a final incubation period (e.g., 60 minutes), measure the fluorescence

at the appropriate wavelengths for the FRET pair (e.g., excitation at 400 nm, emission at 445

nm for Coumarin and 520 nm for Fluorescein).

Data Analysis: Calculate the ratio of the two emission intensities. This ratio is proportional to

the amount of phosphorylated substrate. Plot the emission ratio against the logarithm of the

inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the

IC50 value.

Visualizations
The following diagrams illustrate the PAK1 signaling pathway and a typical experimental

workflow for inhibitor characterization.
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Caption: Simplified PAK1 signaling pathway and the inhibitory action of AZ13705339.
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Caption: Workflow for determining the IC50 of AZ13705339 using a biochemical FRET assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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